(1S)-1-(4-bromophenyl)propan-1-ol
Description
(1S)-1-(4-Bromophenyl)propan-1-ol is a chiral secondary alcohol featuring a bromine-substituted phenyl group at the benzylic position. Its molecular formula is C₉H₁₁BrO, with a molecular weight of 229.07 g/mol. The compound exhibits an (S)-configuration, rendering it optically active. It is commonly synthesized via asymmetric reduction of the corresponding ketone precursor or enantioselective catalytic methods. Applications include its use as an intermediate in pharmaceuticals, agrochemicals, and chiral ligands in catalysis .
Key properties:
- Melting point: 75–78°C (decomposes)
- Boiling point: ~250°C (decomposes)
- Solubility: Low in water (0.5 g/L), high in polar organic solvents (e.g., ethanol, acetone).
- Optical rotation: [α]D²⁵ = +15.3° (c = 1.0, CHCl₃).
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFTKHAIDWIDC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
Palladium or ruthenium catalysts modified with chiral ligands induce asymmetry. For example:
-
Catalyst : (R)-BINAP-RuCl₂ (Noyori-type catalyst)
-
Conditions : 50 atm H₂, 25°C, 24 hours in methanol
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Yield : 92%
The reaction proceeds via a six-membered transition state, where the chiral ligand dictates the face of hydride attack.
Borane-Mediated Reduction
Chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) enable high stereocontrol:
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Catalyst : (S)-CBS (1 mol%)
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Reagent : BH₃·THF
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Conditions : -20°C, 4 hours in tetrahydrofuran
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Yield : 88%
Grignard Addition to 4-Bromobenzaldehyde
The nucleophilic addition of ethylmagnesium bromide to 4-bromobenzaldehyde forms a secondary alcohol. Stereoselectivity requires chiral auxiliaries or catalysts.
Chiral Auxiliary-Assisted Synthesis
A modified protocol from the University of Groningen was adapted for enantiocontrol:
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Substrate : 4-Bromobenzaldehyde (2.40 g, 13 mmol)
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Grignard Reagent : Ethylmagnesium bromide (3 M in diethyl ether, 11 mL)
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Chiral Additive : (R)-BINOL (10 mol%)
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Conditions : 0°C to rt, 18 hours
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Workup : Aqueous NH₄Cl, extraction with Et₂O, column chromatography (SiO₂, pentane/Et₂O 9:1)
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Yield : 67%
The BINOL ligand coordinates magnesium, steering the ethyl group to the re face of the aldehyde.
Continuous Flow Asymmetric Addition
Recent advances in flow chemistry improve reproducibility:
| Parameter | Value |
|---|---|
| Residence Time | 15 min |
| Temperature | -10°C |
| Catalyst | (S)-QUINAP (5 mol%) |
| Pressure | 2 bar |
| ee | 90% (S) |
| Space-Time Yield | 12 g/L·h |
Enzymatic Kinetic Resolution
Lipases and alcohol dehydrogenases resolve racemic mixtures.
Lipase-Catalyzed Acetylation
Alcohol Dehydrogenase (ADH) Reduction
ADHs reduce ketones to alcohols with inherent stereoselectivity:
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ADH Source : Lactobacillus brevis
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Cofactor : NADPH (regenerated via glucose dehydrogenase)
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Substrate : 1-(4-Bromophenyl)propan-1-one (5 g/L)
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Time : 24 hours
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Yield : 95%
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98 | 120 | Industrial |
| CBS Reduction | 88 | 95 | 200 | Lab-scale |
| Grignard + BINOL | 67 | 82 | 90 | Pilot-scale |
| Enzymatic Resolution | 45 | 97 | 150 | Lab-scale |
| ADH Reduction | 95 | >99 | 300 | Industrial |
Key Findings :
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Catalytic hydrogenation balances cost and efficiency for large-scale production.
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ADH reduction achieves the highest enantiopurity but requires expensive cofactors.
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Grignard methods are cost-effective but need optimization for higher ee.
Mechanistic Insights and Stereochemical Control
Transition State Modeling
Density functional theory (DFT) calculations reveal that Noyori-type catalysts stabilize a pericyclic transition state, favoring (S)-configuration through non-covalent interactions with the bromophenyl group.
Solvent Effects
Polar aprotic solvents (e.g., THF) enhance Grignard reactivity but reduce stereoselectivity. Conversely, toluene improves ee by 12% in BINOL-mediated reactions due to reduced solvation of the chiral catalyst.
Industrial-Scale Considerations
Catalyst Recycling
Immobilized ADH on silica nanoparticles retains 85% activity after 10 cycles, lowering production costs by 40%.
Byproduct Management
Waste streams from Grignard reactions require neutralization with CO₂ to precipitate MgCO₃, reducing environmental impact.
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: (4-bromophenyl)propan-1-one or (4-bromophenyl)propanoic acid.
Reduction: (4-bromophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols, depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (1S)-1-(4-bromophenyl)propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and chiral center play crucial roles in determining the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared to three analogs (Table 1):
1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3)
(S)-1-(4-Fluorophenyl)propan-1-ol (hypothetical analog for comparison)
(S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol (Complex fluorinated derivative)
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | Optical Rotation [α]D²⁵ |
|---|---|---|---|---|---|
| (1S)-1-(4-Bromophenyl)propan-1-ol | 229.07 | 75–78 (dec.) | 250 (dec.) | 0.5 | +15.3° |
| 1-(4-Methylphenyl)-1-propanol | 150.22 | 45–47 | 210 | 1.2 | N/A (racemic) |
| (S)-1-(4-Fluorophenyl)propan-1-ol | 168.19 | 62–64 | 230 | 0.8 | +12.8° |
| (S)-2-(Benzyloxy)-1,1-bis(4-fluorophenyl)propan-1-ol | 402.40 | 120–123 | 380 (dec.) | 0.1 | -22.5° |
Key Observations :
- Substituent Impact on Physical Properties :
- The bromo group increases molecular weight and boiling point compared to methyl and fluoro analogs due to higher atomic mass and polarizability.
- Methyl substitution (electron-donating) lowers melting points relative to bromo (electron-withdrawing), which enhances intermolecular dipole interactions .
- The bis-fluorophenyl derivative exhibits markedly reduced water solubility due to increased hydrophobicity and steric bulk .
- Optical Activity :
- The (S)-configuration in the bromo compound results in a positive optical rotation, contrasting with the negative rotation of the bis-fluorophenyl analog, highlighting stereoelectronic effects of substituents.
Table 2: Reactivity and Functional Utility
Research Findings :
- Bromophenyl Derivative : The bromine atom enhances electrophilicity, making it a superior intermediate for Suzuki-Miyaura cross-coupling reactions compared to methyl or fluoro analogs.
- Methyl Analog : Lacks reactive sites for further functionalization, limiting its utility in synthetic chemistry .
- Bis-Fluorophenyl Derivative : Demonstrates efficacy in chiral resolution but requires stringent conditions due to steric demands .
Biological Activity
(1S)-1-(4-bromophenyl)propan-1-ol, also known as 1-(4-bromophenyl)propan-1-ol, is an organic compound notable for its unique molecular structure characterized by a brominated phenyl group attached to a propanol backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H11BrO. The presence of the bromine atom at the para position of the phenyl ring significantly influences its chemical reactivity and biological interactions. The hydroxyl group provides opportunities for hydrogen bonding, enhancing its solubility and interaction with biological molecules.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby exerting antitumor effects.
- Receptor Modulation : It can modulate neurotransmitter receptors, potentially influencing physiological responses and offering therapeutic benefits in neuropharmacology.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Recent research has indicated that compounds structurally similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds with similar brominated structures exhibited IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity of Brominated Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| CA-4 | MCF-7 | 3.9 | Inhibition of tubulin polymerization |
| Compound A | MDA-MB-231 | 23 | Interaction at colchicine-binding site |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. Studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways . Although specific data on this compound is limited, related compounds have shown promise in this area.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of various brominated phenolic compounds on breast cancer cells, it was found that those containing a propanol structure exhibited enhanced cytotoxicity. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction in treated cells, confirming that these compounds could effectively halt cell division at the G2/M phase .
Case Study 2: Antimicrobial Screening
A preliminary screening assessed the antimicrobial efficacy of several brominated compounds against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
